molecular formula C14H13NO2S B215209 Methyl 6-(benzylsulfanyl)nicotinate

Methyl 6-(benzylsulfanyl)nicotinate

Cat. No. B215209
M. Wt: 259.33 g/mol
InChI Key: KHHLURLWLDYWDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-(benzylsulfanyl)nicotinate, also known as MSBN, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in the field of medicine. This compound belongs to the class of nicotinamide derivatives and has been found to exhibit a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of Methyl 6-(benzylsulfanyl)nicotinate is not fully understood. However, it has been suggested that Methyl 6-(benzylsulfanyl)nicotinate exerts its biological effects by modulating various signaling pathways in the body. For example, Methyl 6-(benzylsulfanyl)nicotinate has been found to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and cancer development.
Biochemical and Physiological Effects:
Methyl 6-(benzylsulfanyl)nicotinate has been found to exhibit a range of biochemical and physiological effects. It has been shown to have anti-inflammatory properties by reducing the production of inflammatory cytokines such as TNF-α and IL-6. Methyl 6-(benzylsulfanyl)nicotinate has also been found to have anti-tumor properties by inhibiting the growth and proliferation of cancer cells. Furthermore, Methyl 6-(benzylsulfanyl)nicotinate has been found to have anti-oxidant properties by reducing oxidative stress in the body.

Advantages and Limitations for Lab Experiments

One of the advantages of using Methyl 6-(benzylsulfanyl)nicotinate in lab experiments is its high purity and stability. This makes it easier to control the variables in experiments and obtain reliable results. However, one of the limitations of using Methyl 6-(benzylsulfanyl)nicotinate in lab experiments is its relatively high cost compared to other compounds.

Future Directions

There are several future directions for research on Methyl 6-(benzylsulfanyl)nicotinate. One area of research is to further investigate the mechanism of action of Methyl 6-(benzylsulfanyl)nicotinate and identify the specific signaling pathways that it modulates. Another area of research is to explore the potential of Methyl 6-(benzylsulfanyl)nicotinate in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, more research is needed to investigate the safety and efficacy of Methyl 6-(benzylsulfanyl)nicotinate in humans.

Synthesis Methods

The synthesis of Methyl 6-(benzylsulfanyl)nicotinate involves the reaction of 6-bromonicotinic acid with benzyl mercaptan in the presence of a catalyst such as triethylamine. The resulting product is then methylated using dimethyl sulfate to obtain the final compound, Methyl 6-(benzylsulfanyl)nicotinate. This synthesis method has been optimized to yield high purity and high yield of Methyl 6-(benzylsulfanyl)nicotinate.

Scientific Research Applications

Methyl 6-(benzylsulfanyl)nicotinate has been the subject of extensive scientific research due to its potential applications in the field of medicine. It has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties. Methyl 6-(benzylsulfanyl)nicotinate has also been shown to have a potential role in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Product Name

Methyl 6-(benzylsulfanyl)nicotinate

Molecular Formula

C14H13NO2S

Molecular Weight

259.33 g/mol

IUPAC Name

methyl 6-benzylsulfanylpyridine-3-carboxylate

InChI

InChI=1S/C14H13NO2S/c1-17-14(16)12-7-8-13(15-9-12)18-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3

InChI Key

KHHLURLWLDYWDX-UHFFFAOYSA-N

SMILES

COC(=O)C1=CN=C(C=C1)SCC2=CC=CC=C2

Canonical SMILES

COC(=O)C1=CN=C(C=C1)SCC2=CC=CC=C2

solubility

3.1 [ug/mL]

Origin of Product

United States

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